N-(3-fluorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzyl halides.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the fluorophenyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiadiazoline derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .
- N-[(3-Fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide .
Uniqueness
N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to:
- Fluorophenyl Group : The presence of the fluorophenyl group enhances its chemical stability and biological activity.
- Thiadiazole Ring : The thiadiazole ring imparts unique electronic and steric properties, making it a versatile scaffold for drug design and development.
This detailed article provides a comprehensive overview of N-[(3-Fluorophenyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H10FN3OS |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H10FN3OS/c1-7-10(17-15-14-7)11(16)13-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,16) |
InChI Key |
FJGKTRBAWWIMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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